Methyl(propyl)(pyrrolidin-3-ylmethyl)amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-6-11(2)8-9-4-5-10-7-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPARNKXIGXQZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 2-Methylpyrroline
One scalable route involves the hydrogenation of 2-methylpyrroline to yield 2-methylpyrrolidine derivatives, which can be further functionalized. According to WO2008137087A1, hydrogenation is performed using platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon in alcohol solvents (ethanol/methanol mixtures at a 2:1 to 3:1 volume ratio) at ambient temperature. This process is efficient, safe, and commercially scalable, providing optically enriched pyrrolidine intermediates without isolating synthetic intermediates. The hydrogenation step is followed by crystallization with tartaric acid salts to enhance purity and optical activity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrogenation | 2-methylpyrroline, Pt catalyst (PtO2 or 5% Pt-C), EtOH/MeOH (2:1-3:1), ambient temp | (R)- or (S)-2-methylpyrrolidine |
| Crystallization | L- or D-tartaric acid, solvent heating/cooling | Enriched pyrrolidine tartrate salt |
Functionalization at the 3-Position
The 3-position substitution, such as propyl or methyl groups, can be introduced via alkylation or reductive amination strategies on the pyrrolidine ring or its derivatives. For example, the synthesis of (3,4-dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride involves multi-step transformations starting from pyrrolidine intermediates, including methylenation and subsequent functional group modifications under moderate conditions with good yields.
Alkylation to Introduce Methyl and Propyl Groups on the Amine
The methyl(propyl) substituents on the nitrogen atom can be introduced by controlled alkylation reactions:
- Reductive amination : Reacting the pyrrolidin-3-ylmethyl amine intermediate with aldehydes or ketones bearing methyl or propyl groups, followed by reduction.
- Direct alkylation : Using alkyl halides such as methyl iodide or propyl bromide under basic conditions to selectively alkylate the nitrogen.
These methods require careful control to avoid over-alkylation and to maintain regioselectivity.
Representative Preparation Scheme (Hypothetical)
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Hydrogenation of 2-methylpyrroline | Pt catalyst, EtOH/MeOH, ambient temp | Produces 2-methylpyrrolidine intermediate |
| 2 | Introduction of 3-substituent (e.g., propyl) | Alkylation or reductive amination | Selective functionalization at 3-position |
| 3 | N,N-dialkylation (methyl and propyl) | Alkyl halides, base, controlled temp | Yields this compound |
Advantages and Considerations
- The use of platinum catalysts in hydrogenation provides high stereoselectivity and purity.
- Alcohol solvent mixtures optimize solubility and reaction rates.
- Avoiding isolation of intermediates reduces waste and cost.
- Alkylation steps must be optimized to prevent side reactions.
- Crystallization with tartaric acid salts enhances optical purity.
Summary Table of Key Preparation Parameters
Research Findings and Industrial Relevance
- The method described in WO2008137087A1 offers a commercially viable, scalable route to chiral pyrrolidine derivatives with high optical purity and yield, suitable for pharmaceutical intermediates.
- WO2013160273A1 presents an efficient synthetic route for complex pyrrolidinyl derivatives with enhanced yields and moderate conditions, highlighting the importance of telescoped processes and intermediate stability for industrial production.
- These approaches can be adapted and optimized for the preparation of this compound by tailoring alkylation steps and purification protocols.
Chemical Reactions Analysis
Methyl(propyl)(pyrrolidin-3-ylmethyl)amine undergoes various types of chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Methyl(propyl)(pyrrolidin-3-ylmethyl)amine serves as a scaffold for the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties.
Antidepressant Development
Recent studies have investigated the potential of pyrrolidine derivatives, including this compound, in the development of antidepressants. The compound's ability to inhibit specific neurotransmitter reuptake mechanisms makes it a candidate for further exploration in treating depression and anxiety disorders. For instance, metal-catalyzed reactions have been employed to synthesize analogs that exhibit selective serotonin reuptake inhibition (SSRI) properties .
Antibacterial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications involving this compound can lead to enhanced efficacy against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
Drug Development
This compound has been explored in the context of developing new therapeutic agents targeting specific diseases.
Cancer Therapy
The compound has shown potential as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, particularly through its derivatives that target NAMPT (Nicotinamide adenine dinucleotide phosphate). This inhibition is crucial for cancer cell metabolism, making these compounds candidates for anticancer therapies .
Neurological Disorders
The structural characteristics of this compound suggest its utility in neurological applications. Research into its derivatives indicates potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Data Tables
Case Study 1: Synthesis of Antidepressants
A study focused on synthesizing novel antidepressants using metal-catalyzed reactions to modify the structure of this compound. The resultant compounds demonstrated significant activity as SSRIs, with improved efficacy compared to existing treatments .
Case Study 2: Antibacterial Efficacy
In a clinical evaluation of pyrrolidine derivatives, one compound derived from this compound exhibited potent antibacterial activity against multiple strains of Staphylococcus aureus, including MRSA, highlighting its potential as a new antibiotic .
Mechanism of Action
The mechanism of action of Methyl(propyl)(pyrrolidin-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
(cyclopropylmethyl)(methyl)[(pyrrolidin-3-yl)methyl]amine
- Molecular Formula : C₁₀H₂₀N₂
- Molecular Weight : 168.28 g/mol
- Physical State : Liquid at room temperature
- Key Features : Replaces the propyl group with a cyclopropylmethyl moiety. The cyclopropane ring introduces steric constraints and may enhance metabolic stability compared to linear alkyl chains.
- Spectral Data : Characterized by NMR (¹H, ¹³C) and HRMS, with a PubChem CID of 56828666 .
3-(Dimethylamino)propylamine
- Molecular Formula : C₁₁H₁₉N₃
- Molecular Weight : 193.29 g/mol
- Key Features : Incorporates a pyridinylmethyl group instead of pyrrolidinylmethyl. The aromatic pyridine ring increases polarity and may alter solubility and receptor binding interactions.
- Applications : Pyridine-containing amines are prevalent in ligands for metal coordination and pharmaceutical agents .
Pyrrolidine vs. Pyridine Derivatives
3-(Aminomethyl)pyridine (3-Picolylamine)
Heterocyclic Amines with Functionalized Side Chains
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Melting Point : 104.0–107.0°C
- Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% product.
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Table 1: Comparative Properties of Selected Amines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|
| Methyl(propyl)(pyrrolidin-3-ylmethyl)amine* | C₁₀H₂₂N₂ | 170.30 | Not reported | Pyrrolidine, propyl, methyl |
| (cyclopropylmethyl)(methyl)[(pyrrolidin-3-yl)methyl]amine | C₁₀H₂₀N₂ | 168.28 | Liquid | Cyclopropylmethyl, pyrrolidine |
| 3-(Dimethylamino)propylamine | C₁₁H₁₉N₃ | 193.29 | Not reported | Pyridine, dimethylamino |
| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | Liquid | Pyridine, aminomethyl |
*Hypothetical data inferred from analogs.
Key Observations:
Basicity : Pyrrolidine-based amines exhibit higher basicity than pyridine derivatives due to the saturated nitrogen environment .
Lipophilicity : Alkyl substituents (e.g., propyl, cyclopropylmethyl) enhance lipophilicity, whereas polar groups (e.g., pyridine) improve aqueous solubility .
Synthetic Accessibility : Copper-catalyzed coupling (e.g., ) and reductive amination are common routes for such amines .
Biological Activity
Methyl(propyl)(pyrrolidin-3-ylmethyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the methyl and propyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions. Understanding the chemical structure is crucial for elucidating its biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing pyrrolidine moieties have been shown to exhibit antibacterial and antifungal properties. For instance, studies indicate that certain pyrrolidine derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- CNS Activity : Pyrrolidine derivatives are often explored for their neuroactive properties. Research suggests that modifications in the alkyl side chains can influence the binding affinity to neurotransmitter receptors, potentially leading to anxiolytic or analgesic effects.
- Enzyme Inhibition : Some studies indicate that pyrrolidine-based compounds can act as enzyme inhibitors, affecting pathways involved in various diseases, including cancer and bacterial infections.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the efficacy and safety profiles of this compound. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating groups on the pyrrolidine ring tends to enhance antimicrobial activity, while bulky groups may hinder it due to steric hindrance .
- Chain Length : Variations in the length of the alkyl chains (methyl vs. propyl) have been shown to affect both solubility and biological activity, influencing how well the compound interacts with target sites.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that a series of pyrrolidine derivatives exhibited potent antibacterial activity against resistant strains when combined with conventional antibiotics, enhancing their effectiveness .
- Neuropharmacological Effects : Another investigation highlighted a related compound's ability to modulate neurotransmitter systems, suggesting potential applications in treating anxiety disorders .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.0195 | E. coli |
| Pyrrolidine derivative A | 0.0048 | S. aureus |
| Pyrrolidine derivative B | 0.039 | Candida albicans |
Table 2: Structure-Activity Relationship Observations
| Substituent Type | Activity Level | Notes |
|---|---|---|
| Electron-donating | High | Enhances binding affinity |
| Bulky substituents | Low | Steric hindrance observed |
| Chain length variation | Moderate | Optimal length enhances solubility |
Q & A
Q. How is the structural classification and IUPAC nomenclature of Methyl(propyl)(pyrrolidin-3-ylmethyl)amine determined?
Methodological Answer: The compound is a tertiary amine with three substituents on the nitrogen: methyl, propyl, and pyrrolidin-3-ylmethyl. IUPAC nomenclature follows the priority of substituents alphabetically. The pyrrolidin-3-ylmethyl group (a bicyclic amine substituent) is named first, followed by methyl and propyl. The systematic name would be N-methyl-N-propyl-1-(pyrrolidin-3-yl)methanamine . Structural classification as tertiary is confirmed by the three alkyl/amine groups attached to nitrogen .
Q. What spectroscopic techniques are used to confirm the structure of this tertiary amine?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Methyl group protons (δ ~2.1–2.3 ppm, singlet).
- Propyl chain protons (δ 0.9–1.6 ppm, multiplet).
- Pyrrolidinyl protons (δ 1.7–3.5 ppm, complex splitting due to ring constraints).
- Nitrogen-adjacent CH₂ groups (δ ~2.8–3.2 ppm).
- IR Spectroscopy : Stretching vibrations for N–H (if present, ~3300 cm⁻¹) and C–N (~1250 cm⁻¹).
- HRMS (ESI) : Molecular ion peak [M+H]⁺ to confirm molecular weight (e.g., calculated for C₁₀H₂₁N₂: 169.17 g/mol) .
Q. What safety protocols are critical when handling this amine in lab settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (tertiary amines can release volatile degradation products).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water .
Advanced Research Questions
Q. How can synthetic routes for this tertiary amine be optimized for higher yields?
Methodological Answer:
- Reagent Selection : Use copper(I) bromide as a catalyst for Buchwald-Hartwig amination (e.g., coupling pyrrolidin-3-ylmethyl halides with methyl/propyl amines) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates.
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) isolates the product from byproducts like dialkylated amines .
Q. How can contradictions in NMR data due to stereochemistry or isomerism be resolved?
Methodological Answer:
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak®) to separate enantiomers if the pyrrolidine ring has stereocenters.
- NOESY/ROESY NMR : Identify spatial proximity of protons to confirm stereochemistry (e.g., axial vs. equatorial substituents on pyrrolidine) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated shifts for possible stereoisomers .
Q. What strategies mitigate nitrosamine impurity formation during synthesis or storage?
Methodological Answer:
- Analytical Sensitivity : Use LC-MS/MS with a limit of detection ≤1 ppm, as per EMA guidelines for nitrosamines .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to prevent amine nitrosation.
- Storage Conditions : Store under inert gas (argon) at −20°C to slow oxidative degradation .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
Q. What computational methods predict reactivity and degradation pathways?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., amine oxidation to nitroso derivatives) using Gaussian or ORCA software.
- MD Simulations : Study solvation effects on stability in water/organic solvent mixtures.
- QSPR Models : Correlate molecular descriptors (e.g., HOMO-LUMO gaps) with experimental degradation rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
